1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Overview
Description
1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H5Cl2F3 and a molecular weight of 229.03 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene consists of a benzene ring with two chlorine atoms and a trifluoroethyl group attached to it .Scientific Research Applications
Use in Synthesis of Trifluoromethylpyridines
Field
Chemistry and Agrochemicals
Application
Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using “1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene”, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Method of Application
The synthesis of TFMP involves a chlorine/fluorine exchange using trichloromethylpyridine . 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Results
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Use in Synthesis of 1,3,4-thiadiazole Derivatives
Field
Chemistry and Pharmaceuticals
Application
Derivatives of 1,3,4-thiadiazole, which can be synthesized using “1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene”, are of great interest for scientific and practical human activities as biologically active substances, dyes, components for creating semiconductors, energy accumulators, liquid crystals, polymers, nanomaterials, etc .
Method of Application
The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .
Results
A new derivative of 1,3,4-thiadiazole was obtained in 84% yield, and its structure was confirmed by 1H and 13C NMR spectroscopy data . Molecular docking studies were carried out with the structure of the resulting compound and dihydrofolate reductase (DHFR) in the AutoDock Vina program . The resulting compound is a potential inhibitor of DHFR and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .
Use as a Precursor to 1,2-Dichloro-4-nitrobenzene
Application
“1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene” is mainly used as a precursor to 1,2-dichloro-4-nitrobenzene, an intermediate in the synthesis of agrochemicals .
Method of Application
The synthesis of 1,2-dichloro-4-nitrobenzene involves a series of chemical reactions, starting with the chlorination of benzene .
Results
The resulting 1,2-dichloro-4-nitrobenzene is a key intermediate in the production of various agrochemicals .
Use in the Production of Industrial Chemicals
Field
Industrial Chemistry
Application
Dichlorodifluoroethylene, which can be synthesized using “1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene”, is used as an intermediate or precursor in the production of other industrial chemicals .
Method of Application
The production of dichlorodifluoroethylene involves a series of chemical reactions, including fractional melting and fractional distillation .
Results
The resulting dichlorodifluoroethylene is used in various industrial applications, including as a refrigerant and in the production of other chemicals .
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-4-(2,2,2-trifluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZNHPZUQSPIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256325 | |
Record name | 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene | |
CAS RN |
1099597-16-6 | |
Record name | 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.